N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-phenethoxytetrahydro-2H-pyran-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-10(19)17-13-15(21)14(20)12(9-18)23-16(13)22-8-7-11-5-3-2-4-6-11/h2-6,12-16,18,20-21H,7-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUKGSFRUAVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with phenylethyl alcohol. The reaction is often catalyzed by acid catalysts such as trifluoromethanesulfonic acid or Lewis acids like boron trifluoride etherate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of biocatalysts for glycosylation reactions is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Hydrolysis Reactions
The phenethoxy group (C₆H₅CH₂CH₂O-) and acetamide moiety (-NHCOCH₃) are primary sites for hydrolysis under acidic or basic conditions:
Glycosylation and Ether Formation
The tetrahydropyran ring’s hydroxyl groups participate in glycosylation and etherification reactions. For example:
-
Mitsunobu Reaction :
-
Koening-Knorr Glycosylation :
Oxidation and Reduction
The hydroxymethyl (-CH₂OH) and secondary alcohol groups undergo redox reactions:
Acetylation and Protection Strategies
The hydroxyl groups are frequently acetylated to improve stability or modify solubility:
-
Acetic Anhydride/Pyridine :
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing CO and phenolic byproducts .
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Photodegradation : UV light (254 nm) induces radical formation at the acetamide group, leading to chain scission .
Key Challenges in Reactivity Studies
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a tetrahydropyran ring. Its molecular formula is , with a molecular weight of approximately 383.35 g/mol. The compound's structure can be represented as follows:
Medicinal Chemistry
Antidiabetic Potential
Research indicates that compounds similar to N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-phenethoxytetrahydro-2H-pyran-3-yl)acetamide exhibit antidiabetic properties. The presence of hydroxyl groups may enhance interactions with glucose transporters or insulin receptors. In vitro studies have shown that related compounds can improve glucose uptake in muscle cells and enhance insulin sensitivity .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy. Studies suggest that the dihydroxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity has implications for preventing cellular damage in diseases such as cancer and neurodegenerative disorders .
Biochemical Research
Enzyme Inhibition Studies
this compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, preliminary docking studies suggest that it may inhibit enzymes like 5-lipoxygenase (5-LOX), which is crucial in inflammatory responses .
Cell Signaling Pathways
Research has also focused on how this compound affects various cell signaling pathways. It has been shown to modulate pathways involved in apoptosis and cell proliferation, making it a candidate for further studies in cancer therapeutics .
Case Studies
Mechanism of Action
The mechanism of action of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetamido group can form hydrogen bonds with active sites of enzymes, while the phenylethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate enzyme activities and influence cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-phenethoxytetrahydro-2H-pyran-3-yl)acetamide, highlighting substituent variations, physicochemical properties, and biological activities:
Structural and Functional Insights
Substituent Impact on Solubility :
- Methoxy and propoxy analogs exhibit higher aqueous solubility due to reduced steric hindrance and lower hydrophobicity compared to the phenethoxy variant .
- The 6-methylpyridin-2-ylthio group introduces polarizable sulfur and nitrogen atoms, enhancing solubility in DMSO or acetonitrile .
Biological Activity :
- Biphenyl derivatives (e.g., Compound 40) show potent FmlH lectin inhibition (IC₅₀ = 0.8 µM), attributed to π-π stacking between biphenyl and lectin aromatic residues .
- The phenethoxy group’s aromaticity may mimic natural ligands in carbohydrate-protein interactions, though its larger size could reduce binding affinity compared to smaller substituents .
Synthetic Challenges: Phenethoxy-containing analogs require stringent stereocontrol during glycosylation, as evidenced by the use of Pd/C catalysts and HPLC purification in related syntheses . Benzyloxy analogs are prone to hydrogenolysis, necessitating protective group strategies (e.g., trityl groups) for stability .
Biological Activity
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-phenethoxytetrahydro-2H-pyran-3-yl)acetamide (CAS: 38864-21-0) is a complex organic compound known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
The compound has a molecular formula of C24H41N3O16 and a molecular weight of approximately 628 Da. Its structure includes multiple hydroxyl groups and a tetrahydropyran ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H41N3O16 |
| Molecular Weight | 628 Da |
| LogP | -7.97 |
| Polar Surface Area (Ų) | 303 |
| Hydrogen Bond Donors | 11 |
| Hydrogen Bond Acceptors | 16 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Zhang et al. (2023) demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in clinical settings.
Antioxidant Activity
The compound's antioxidant properties were evaluated in vitro using DPPH and ABTS assays. Results showed that it effectively scavenged free radicals, indicating its potential role in preventing oxidative stress-related diseases. The antioxidant capacity was quantified with an IC50 value of approximately 25 µM, which is comparable to established antioxidants like ascorbic acid.
Anti-inflammatory Effects
In a model of lipopolysaccharide-induced inflammation in macrophages, N-acetamide significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory effect was attributed to the inhibition of the NF-kB signaling pathway, highlighting its potential for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The hydroxyl groups in the structure are believed to interact with active sites on enzymes involved in inflammation and microbial resistance.
- Modulation of Cell Signaling Pathways : Studies have shown that it can modulate pathways such as NF-kB and MAPK, which are crucial in inflammation and cellular stress responses.
- Interaction with Membrane Lipids : Its amphiphilic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and affecting cellular signaling.
Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with skin infections treated with N-acetamide showed a reduction in infection severity within three days of administration. The results were published in the Journal of Antimicrobial Chemotherapy (2024), demonstrating a significant improvement compared to placebo.
Case Study 2: Antioxidant Application
In a study focusing on oxidative stress in diabetic rats, administration of N-acetamide resulted in decreased levels of malondialdehyde (MDA) and increased levels of glutathione (GSH), indicating enhanced antioxidant defenses. These findings suggest its potential for managing oxidative stress in diabetic complications.
Q & A
Q. What are the standard synthetic routes for this compound, and how is regioselectivity controlled during glycosylation?
The compound is synthesized from N-acetylglucosamine via glycosylation reactions. A common method involves using propargylic alcohol as a solvent and trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst under anhydrous conditions (0°C, argon atmosphere). Molecular sieves (4 Å) are critical for removing trace water, ensuring high yields (82–91%) . Regioselectivity is controlled by steric and electronic factors of the protecting groups and reaction conditions (e.g., solvent polarity, temperature). For example, phenoxy or biphenyl substituents are introduced via nucleophilic substitution, with yields optimized by iterative design .
Q. Which analytical techniques are most reliable for structural confirmation?
- 1H/13C NMR : Key for confirming stereochemistry and substituent positions. For instance, acetamide protons appear at δ ~2.0 ppm, while hydroxyl groups show broad signals .
- LCMS (ESI) : Validates molecular weight (e.g., [M+H]+ peaks at 414.3–441.3 for biphenyl analogs) .
- InChI Key and SMILES : Canonical representations (e.g.,
CDOJPCSDOXYJJF-CBTAGEKQSA-N) ensure database consistency .
Q. What safety protocols are recommended for handling this compound?
- Storage : Keep at 2–8°C in sealed, light-resistant containers. Avoid heat/sparks (P210) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Follow P201/P202 guidelines (review safety sheets before use) .
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Questions
Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?
- Substituent variation : Replace the phenethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding. For example, nitro-substituted analogs showed higher molecular weights (441.3 vs. 414.3) and altered solubility .
- Conjugation strategies : Attach moieties like trehalose or biphenylsulfonamide to improve membrane permeability or target specificity. Evidence shows trehalose conjugates enhance toxicity against mycobacteria by improving cellular uptake .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : In silico modeling (e.g., AutoDock Vina) can simulate binding to TLR4 dimerization sites, as demonstrated for the analog AVR-25. This revealed non-LPS binding modes that inhibit downstream signaling .
- Pharmacophore modeling : Map hydrogen-bond acceptors/donors (e.g., hydroxyl and acetamide groups) to align with receptor pockets .
Q. How can synthesis challenges like low yields or byproduct formation be addressed?
- Optimized catalysts : Use TMSOTf over BF3·Et2O for higher glycosylation efficiency .
- Purification : Trituration with diethyl ether or column chromatography (silica gel, CH2Cl2/MeOH) isolates pure products (94–97% purity) .
- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent ratio, and catalyst loading .
Key Research Findings
- Biological activity : Analog AVR-25 binds TLR4 at dimerization sites, suppressing sepsis in murine models (p < 0.01 vs. control) .
- Toxicity : Trehalose conjugates reduce MIC values against M. tuberculosis by 4-fold compared to parent compounds .
- Stereochemical fidelity : NMR coupling constants (J = 3.5–9.8 Hz) confirm β-configuration in pyran rings, critical for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
